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Compound of Interest

Compound Name: 3-Cyclohexen-1-ol

Cat. No.: B1583433

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Cyclohexen-1-ol, a versatile cyclic alcohol of interest in organic synthesis and medicinal
chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
This document is intended to serve as a core reference for the characterization and utilization
of this compound in research and development.

Molecular Structure and Properties

Property Value

Molecular Formula CeH100

Molecular Weight 98.14 g/mol [1][2]

CAS Number 822-66-2[1][2]

IUPAC Name Cyclohex-3-en-1-ol[1][2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Cyclohexen-1-ol. It is
important to note that while the mass spectrometry data is derived from experimental sources,
the NMR and IR spectral data are predicted based on established principles and data from
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analogous compounds due to the limited availability of published experimental spectra for this
specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. 'H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 3-Cyclohexen-1-ol is predicted to show distinct signals for the

different proton environments in the molecule. The chemical shifts are influenced by the
hydroxyl group and the carbon-carbon double bond.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
] Olefinic Protons
~57 Multiplet 2H
(CH=CH)
) Carbinol Proton (CH-
~4.0 Multiplet 1H
OH)
_ Allylic and Aliphatic
~25-15 Multiplet 6H
Protons
Variable Singlet (broad) 1H Hydroxyl Proton (-OH)

2.1.2. 3C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the different carbon environments.
Due to the symmetry of the molecule, four distinct signals are predicted.

Chemical Shift (6, ppm) Carbon Assignment
~ 127 C3, C4 (Olefinic)

~ 67 C1 (Carbinol)

~ 30 C2, C5 (Allylic)

~25 C6
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Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 3-Cyclohexen-1-ol is characterized by the absorption bands of its alcohol

and alkene functional groups.

Wavenumber (cm—?)

Intensity

Assignment

3600 - 3200 Strong, Broad O-H Stretch (Alcohol)
3100 - 3000 Medium =C-H Stretch (Alkene)
3000 - 2850 Strong C-H Stretch (Alkane)

1660 - 1640 Medium C=C Stretch (Alkene)
1100 - 1000 Strong C-O Stretch (Alcohol)

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-Cyclohexen-1-ol is available from the NIST

WebBook.[1][2] The fragmentation pattern provides valuable information for structural

elucidation.
mlz Relative Intensity (%) Proposed Fragment
98 ~20 [M]* (Molecular lon)
80 ~70 [M - H20]*
67 ~ 100 [CsH7]*
54 ~ 65 [CaHe]*
39 ~55 [C3Hs]*

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for the structural elucidation of 3-
Cyclohexen-1-ol.

Methodology:

o Sample Preparation: A sample of 5-10 mg of 3-Cyclohexen-1-ol is dissolved in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (& =
0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data
acquisition.

e 1H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-
pulse sequence is used to acquire the free induction decay (FID). Key parameters include a
30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-
decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required
due to the lower natural abundance and smaller gyromagnetic ratio of the 3C nucleus.

o Data Processing: The acquired FIDs are subjected to Fourier transformation to generate the
frequency-domain spectra. Phase and baseline corrections are applied, and the spectra are
referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Cyclohexen-1-ol by their characteristic
vibrational frequencies.

Methodology:

e Sample Preparation:
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o Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or
KBr) to form a thin film.

o Solution: The sample is dissolved in a suitable IR-transparent solvent (e.g., CCls, CS2) at
a concentration of 1-5%. The solution is then placed in a liquid sample cell.

e Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first
recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
The instrument measures the interferogram, which is then mathematically converted to a
spectrum of transmittance or absorbance versus wavenumber (cm~2).

o Data Analysis: The positions and shapes of the absorption bands are correlated with the
vibrational modes of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Cyclohexen-1-ol.
Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
gas chromatograph (GC-MS) for volatile compounds like 3-Cyclohexen-1-ol. This allows for
separation from any impurities prior to mass analysis.

 lonization: Electron lonization (EIl) is a common method for this type of molecule. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the
ejection of an electron to form a molecular ion (M*).

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The molecular ion peak confirms the molecular weight, and the
fragmentation pattern provides structural information.
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Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 3-Cyclohexen-1-ol.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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